molecular formula C10H10N4OS B1676394 Methisazone CAS No. 1910-68-5

Methisazone

Cat. No.: B1676394
CAS No.: 1910-68-5
M. Wt: 234.28 g/mol
InChI Key: TTZUCVNWOZLIGL-UHFFFAOYSA-N
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Description

. It was initially developed in the 1960s and showed promising results against smallpox infections. its widespread use was limited due to logistical challenges in developing countries and the availability of alternative treatments .

Mechanism of Action

Target of Action

Methisazone primarily targets the process of mRNA and protein synthesis , especially in pox viruses . By inhibiting these crucial biological processes, this compound prevents the replication of the virus within the host organism.

Mode of Action

The compound interacts with its targets by inhibiting mRNA and protein synthesis . This inhibition disrupts the normal life cycle of the virus, preventing it from replicating and spreading within the host organism.

Biochemical Pathways

This compound’s action affects the protein synthesis pathway . By inhibiting mRNA and protein synthesis, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of new viral particles. The downstream effects of this disruption include a reduction in viral load and a halt in the progression of the viral infection.

Result of Action

The primary result of this compound’s action is the inhibition of viral replication . By preventing the synthesis of new viral proteins, this compound effectively halts the spread of the virus within the host organism. This leads to a decrease in viral load and can help to alleviate the symptoms of the viral infection.

Chemical Reactions Analysis

Metisazone undergoes various chemical reactions, including:

    Oxidation: Metisazone can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert metisazone into its reduced forms.

    Substitution: Metisazone can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Metisazone has several scientific research applications:

Comparison with Similar Compounds

Metisazone is unique compared to other antiviral compounds due to its specific mechanism of inhibiting messenger RNA and protein synthesis. Similar compounds include:

Properties

IUPAC Name

(2-hydroxy-1-methylindol-3-yl)iminothiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZUCVNWOZLIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046413, DTXSID10859687
Record name Methisazone
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Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
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Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1910-68-5, 26153-15-1
Record name Methisazone [USAN]
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Record name Metisazone
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Record name (3Z)-1-Methyl-1H-indole-2,3-dione 3-thiosemicarbazone
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Record name Metisazone
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Record name METHISAZONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does methisazone exert its antiviral effect?

A: this compound primarily acts by inhibiting the synthesis of late viral proteins, effectively preventing the assembly of complete, infectious viral particles. [, , , ] This occurs when the compound is present during a significant portion of the viral replication cycle. [] In the case of vaccinia virus, this compound disrupts the formation of the polyribosomal late messenger RNA complex, hindering the production of essential viral proteins. []

Q2: Against which viruses has this compound demonstrated activity?

A: this compound exhibits a broad spectrum of activity against both DNA and RNA viruses. It is most recognized for its efficacy against poxviruses like variola (smallpox) and vaccinia. [, , , , ] Notably, it has shown greater efficacy in preventing smallpox in exposed individuals (prophylaxis) rather than treating the disease after clinical manifestation. [, , , ] Research indicates its potential against other viruses, including:

  • Adenoviruses: this compound inhibits various adenovirus types, including 3, 7, 9, 11, 14, 16, 17, 21, and 28, as well as the simian adenovirus SV15. []
  • Herpesviruses: this compound shows activity against certain herpesviruses, such as varicella-zoster virus (chickenpox), and has been investigated for potential in treating herpes simplex virus. [, , , ]
  • Other RNA viruses: Studies demonstrate this compound's inhibitory effects on the replication of RNA viruses like cowpea chlorotic mottle virus, foot-and-mouth disease virus, and certain rhinoviruses. [, ]

Q3: Are there differences in this compound's efficacy against different poxviruses?

A: Yes, this compound exhibits varying degrees of effectiveness against different poxviruses. While it effectively inhibits vaccinia virus replication in humans and animal models, it does not demonstrate the same level of protection against the closely related mousepox virus (ectromelia virus) in mice. [] This suggests that subtle differences in viral proteins or replication mechanisms can significantly impact this compound's efficacy.

Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A: this compound has the molecular formula C10H11N4OS and a molecular weight of 235.29 g/mol. Detailed spectroscopic data, including infrared (IR) spectra analysis, can be found in scientific publications. [, ]

Q5: Does the modified form of this compound remain stable over time?

A: No, the unstable polymorph of this compound, formed through grinding, tends to revert to its original fibrous form upon storage. [] This reversion negatively affects its solubility and bioavailability. [] Further research and formulation strategies are needed to improve the long-term stability of the more soluble form of this compound.

Q6: What approaches can enhance the stability and bioavailability of this compound?

A6: Researchers are exploring various formulation strategies to overcome the challenges associated with this compound's stability and bioavailability. These include:

  • Complexation: Studies demonstrate that complexing this compound with metals like copper can influence its stability and potentially its activity. []
  • Novel drug delivery systems: Incorporating this compound into nanoparticles or other advanced drug delivery systems could offer a promising avenue for improving its stability, solubility, and targeted delivery. []

Q7: Does this compound interact with the immune system?

A: Yes, studies have shown that this compound can have both stimulatory and suppressive effects on the immune system. [, ] At therapeutic doses, this compound has been shown to suppress both humoral and cellular immune responses in mice. [] This immunosuppressive effect was observed in antibody responses to sheep erythrocytes and in the response of hemopoietic colony-forming cells to adjuvant stimulation. [, ]

Q8: Can this compound be used safely alongside other medications?

A: More research is needed to fully understand the potential for interactions between this compound and other medications. Clinicians should be aware of the potential for additive effects when co-administering this compound with other drugs known to suppress the immune system. []

Q9: What are the current research areas focusing on this compound?

A9: Despite its limited use, this compound continues to be investigated for its potential in various areas:

  • Drug repurposing: Researchers are exploring the use of this compound against emerging viral infections, including SARS-CoV-2, through computational modeling and in vitro studies. [, ]
  • Novel derivatives: Synthesizing and evaluating new this compound derivatives with improved potency, stability, and pharmacokinetic profiles is an active area of research. [, ]

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